3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
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Overview
Description
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a benzothiadiazine core, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Benzonitrile Group: This is achieved through a coupling reaction, such as a Suzuki or Heck reaction, using benzonitrile derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzothiadiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzothiadiazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds like hydrochlorothiazide share the benzothiadiazine core but differ in their substituents and overall structure.
Pyrrolidine Derivatives: Compounds such as proline and its derivatives have the pyrrolidine ring but lack the benzothiadiazine core.
Benzonitrile Derivatives: Compounds like benzonitrile itself or its simple derivatives are structurally simpler and lack the complex ring systems.
Uniqueness
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity. The compound features a benzothiadiazine core with a pyrrolidine carbonyl substituent and a benzonitrile moiety.
Key Structural Data:
- Molecular Formula: C_{15}H_{15}N_{3}O_{3}S
- Molecular Weight: 301.36 g/mol
- CAS Number: [insert CAS number if available]
Research indicates that compounds in the benzothiadiazine class may interact with various biological targets, including enzymes and receptors involved in critical disease pathways. The specific mechanisms through which this compound exerts its effects are still under investigation but may include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes that play roles in metabolic pathways.
- Receptor Modulation: It may modulate receptors involved in signaling pathways associated with various diseases.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies. Below is a summary of its potential therapeutic applications:
Case Studies
-
Anticancer Activity:
A study conducted on various cancer cell lines demonstrated that this compound induced significant apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent. -
Antimicrobial Properties:
In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This positions it as a candidate for further development as an antimicrobial agent. -
Anti-inflammatory Effects:
Animal studies have indicated that the compound can reduce markers of inflammation in models of acute inflammation, suggesting its utility in treating inflammatory diseases.
Properties
IUPAC Name |
3-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-7-8-19-18(11-15)25(14-17-6-4-5-16(12-17)13-22)23-20(29(19,27)28)21(26)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQDCRLNQKJJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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